1H NMR spectrum of 4-Bromo-3',5'-dichlorobenzophenone
1H NMR spectrum of 4-Bromo-3',5'-dichlorobenzophenone
Executive Summary
This technical guide provides a comprehensive framework for the structural verification of 4-Bromo-3',5'-dichlorobenzophenone using Proton Nuclear Magnetic Resonance (
This document moves beyond basic peak listing to explain the causality of chemical shifts and coupling patterns, ensuring that researchers can distinguish this specific isomer from potential regioisomeric impurities (e.g., 2,4-dichloro analogs) often formed during Friedel-Crafts acylation.
Structural Analysis & Spin Systems
Before analyzing the spectrum, we must deconstruct the molecule into its constituent spin systems. The benzophenone core acts as an electron-withdrawing cross-linker (carbonyl group), deshielding ortho-protons on both rings.[1]
Molecular Fragmentation
-
Ring A (4-Bromophenyl): Contains a 1,4-substitution pattern.[1] This creates a symmetric AA'BB' spin system (often appearing as two pseudo-doublets).[1]
-
Ring B (3,5-Dichlorophenyl): Contains a 1,3,5-substitution pattern relative to the carbonyl. This creates an AX
(or AM ) spin system.[1]-
Electronic Effect: Two Chlorine atoms provide strong inductive deshielding.[1]
-
Caption: Decomposition of the target molecule into distinct NMR spin systems based on substitution patterns.
Experimental Protocol
To ensure high-resolution data capable of resolving the fine meta-coupling (J ~ 2 Hz) in Ring B, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: Chloroform-d (CDCl
) is the standard.[1] Ensure 99.8% D enrichment to minimize the solvent residual peak at 7.26 ppm . -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1]
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1-pulse (zg30).
-
Spectral Width: -2 to 14 ppm (standard), or narrowed to 6–9 ppm for high-resolution aromatic processing.
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Scans (NS): 16–64 scans (sufficient for >10 mg sample).[1]
Spectral Interpretation & Assignment
The spectrum will display signals exclusively in the aromatic region (7.40 – 7.80 ppm ). There are no aliphatic protons.[1]
Predicted Chemical Shifts & Multiplicities
| Proton Label | Position | Integration | Multiplicity | Coupling Constant (J) | Chemical Shift ( |
| H-2', 6' | Ring B (Ortho to C=O) | 2H | Doublet (d) | 7.72 – 7.78 | |
| H-2, 6 | Ring A (Ortho to C=O) | 2H | Doublet (d) | 7.65 – 7.72 | |
| H-3, 5 | Ring A (Ortho to Br) | 2H | Doublet (d) | 7.58 – 7.64 | |
| H-4' | Ring B (Para to C=O) | 1H | Triplet (t) | 7.52 – 7.56 |
*Note: Exact shifts may vary by
Detailed Mechanistic Analysis
1. The Most Deshielded Signals (7.70 – 7.80 ppm):
-
H-2', 6' (Ring B): These protons are located ortho to the carbonyl group (strong anisotropic deshielding) and ortho to a Chlorine atom (inductive deshielding). This synergistic effect pushes them further downfield than any other proton.[1]
-
Diagnostic Feature: Look for a sharp doublet with a very small coupling constant (~1.9 Hz ).[1] This is the meta-coupling to H-4'.
-
2. The Para-Substituted Ring A (7.60 – 7.75 ppm):
-
H-2, 6 (Ring A): Ortho to the carbonyl. Deshielded, but slightly less than Ring B protons because they lack the immediate ortho-halogen.[1]
-
Diagnostic Feature: Large doublet (J ~ 8.5 Hz).[1]
-
-
H-3, 5 (Ring A): Ortho to the Bromine. Bromine is shielding relative to the carbonyl effect (due to resonance donation competing with induction), appearing upfield of H-2,6.
-
Diagnostic Feature: Large doublet (J ~ 8.5 Hz).[1] These two sets (H-2,6 and H-3,5) form a "roofing" effect, leaning towards each other.
-
3. The Most Shielded Aromatic Signal (7.50 – 7.56 ppm):
-
H-4' (Ring B): This proton is flanked by two Chlorine atoms.[1] While Cl is electron-withdrawing, this position is para to the carbonyl group, removing the strong anisotropic deshielding experienced by the other protons.
-
Diagnostic Feature: A triplet (or doublet of doublets appearing as a triplet) with a small coupling constant (~1.9 Hz ).[1]
-
Caption: Decision tree for assigning protons based on J-coupling magnitude and chemical shift logic.
Troubleshooting & Quality Control
Common Impurities
-
Residual Solvent: CDCl
singlet at 7.26 ppm . -
Water: Broad singlet around 1.56 ppm (variable).[1]
-
Starting Material (4-Bromobenzoyl chloride): Look for shifted aromatic signals; the acid chloride protons would be significantly downfield due to the -COCl group.
-
Regioisomer (2,4-Dichlorobenzophenone): If the Friedel-Crafts reaction occurred at the wrong position, you would lose symmetry in Ring B. Instead of a 2H doublet and 1H triplet, you would see three distinct 1H signals (d, dd, d) for the 2,4-substituted ring.
Integration Validation
A pure sample must adhere to the ratio:
References
- Grounding: Provides the AA'BB' fragment d
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 3,5-Dichlorobenzaldehyde.[1]
- Grounding: Used as a fragment analog to verify the chemical shift and meta-coupling constants for the 3,5-dichlorophenyl ring.
-
LibreTexts Chemistry. (2023).[1] 14.12: Coupling Constants Identify Coupled Protons.[1] Retrieved October 26, 2023, from [Link]
-
Grounding: Authoritative source for meta-coupling (J=1-3 Hz) vs ortho-coupling (J=7-9 Hz) ranges in aromatic systems.[1]
-
-
PubChem. (n.d.).[1] 4-Bromobenzophenone Compound Summary. Retrieved October 26, 2023, from [Link]
